
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone
Descripción general
Descripción
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is an organic compound belonging to the xanthone family. It is characterized by its unique molecular structure, which includes three hydroxyl groups and a hydroxy-methylbutyl side chain. This compound is often found in various plants and has been studied for its potential biological activities and applications in scientific research .
Mecanismo De Acción
Target of Action
The primary target of 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in mammalian tissues and organs that regulates cyclic nucleotide levels by catalyzing the hydrolysis and inactivation of the secondary messengers, cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) .
Mode of Action
This compound exhibits inhibitory activity against PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels can induce vascular smooth muscle relaxation .
Biochemical Pathways
The inhibition of PDE5 and the subsequent increase in cGMP levels affect various biochemical pathways. For instance, increased cGMP levels can lead to the activation of protein kinase G, which in turn phosphorylates multiple targets, leading to smooth muscle relaxation . This is particularly relevant in the context of erectile dysfunction, where relaxation of smooth muscle in the corpus cavernosum leads to penile erection .
Result of Action
The primary result of the action of this compound is the reduction of inflammation . It achieves this by modulating M1/M2 macrophage polarization, reducing the production of M1 inflammatory mediators such as nitric oxide, prostaglandin E2, and proinflammatory cytokines . It also enhances the expression of M2 anti-inflammatory signaling proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of appropriate phenolic compounds followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Comparación Con Compuestos Similares
Similar Compounds
Mangiferin: A xanthone glycoside with similar antioxidant and anti-inflammatory properties.
Neomangiferin: Another xanthone glycoside with additional sugar moieties, enhancing its solubility and bioavailability.
Irisxanthone: A xanthone derivative with a methoxy group, differing in its biological activities.
Uniqueness
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is unique due to its specific hydroxyl and hydroxy-methylbutyl groups, which contribute to its distinct chemical reactivity and biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research applications .
Propiedades
IUPAC Name |
1,3,5-trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-18(2,23)7-6-9-12(20)8-13(21)14-15(22)10-4-3-5-11(19)16(10)24-17(9)14/h3-5,8,19-21,23H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVSOVOONXBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


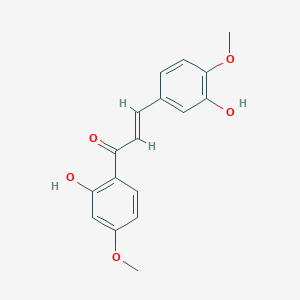
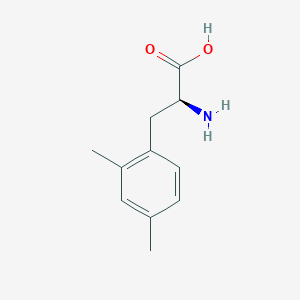
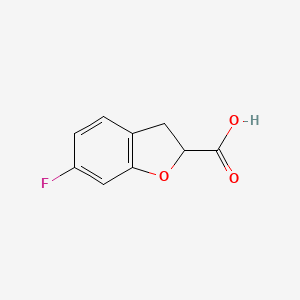
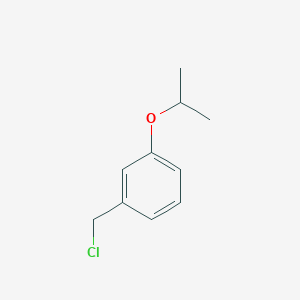
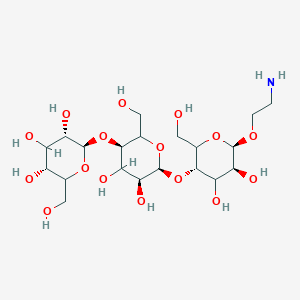
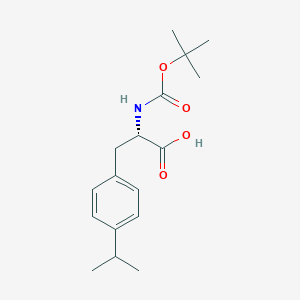
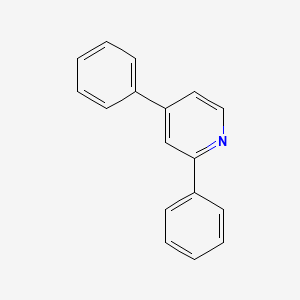


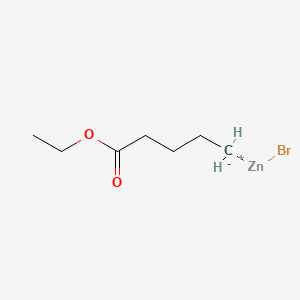
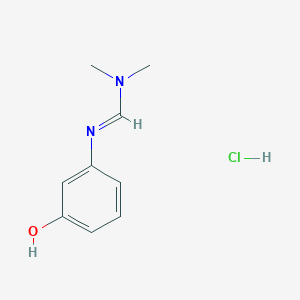
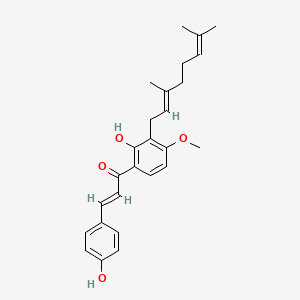
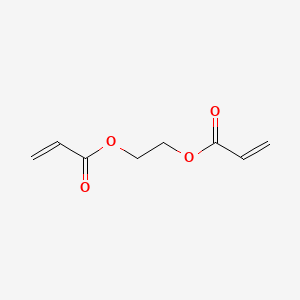
![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)
